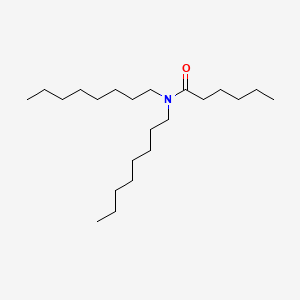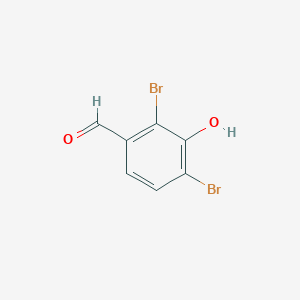
2,4-Dibromo-3-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 4th positions, and a hydroxyl group is substituted at the 3rd position. This compound is known for its crystalline structure and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-hydroxybenzaldehyde typically involves the bromination of 3-hydroxybenzaldehyde. One common method includes the use of bromine in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound often employs a continuous pipeline reaction device. This method involves the bromination of p-cresol with bromine, followed by hydrolysis and dehydration. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace bromine atoms.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehydes .
Scientific Research Applications
2,4-Dibromo-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group and aldehyde functionality allow it to form Schiff bases with amines, which can further interact with metal ions to form complexes. These complexes exhibit various biological activities, including antimicrobial and anticancer properties. The bromine atoms enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with only one bromine atom.
3,5-Dibromo-4-hydroxybenzaldehyde: Another dibromo derivative with different substitution positions.
2,4-Dibromophenol: Lacks the aldehyde group but has similar bromine substitution.
Uniqueness: 2,4-Dibromo-3-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to form Schiff bases and metal complexes makes it particularly valuable in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H4Br2O2 |
|---|---|
Molecular Weight |
279.91 g/mol |
IUPAC Name |
2,4-dibromo-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H |
InChI Key |
LQCAKAMORITCCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
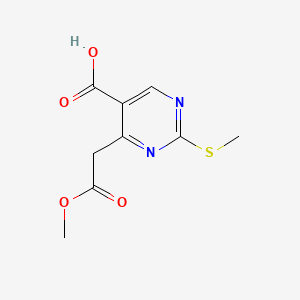
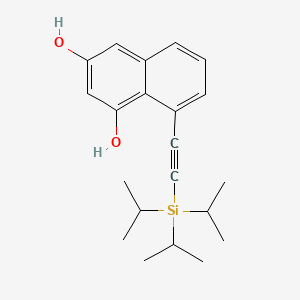

![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
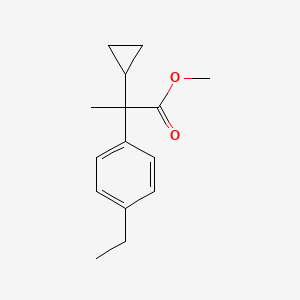
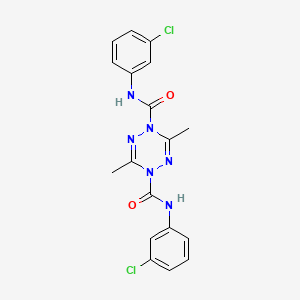

![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
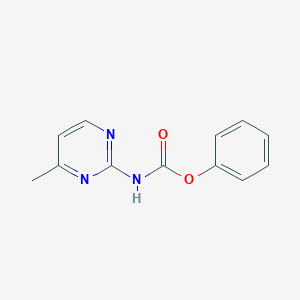
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)


